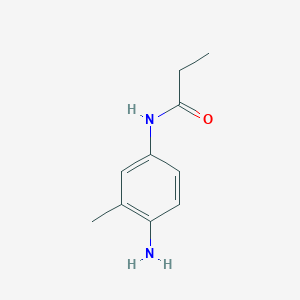

N-(4-Amino-3-methylphenyl)propanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-amino-3-methylphenyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-3-10(13)12-8-4-5-9(11)7(2)6-8/h4-6H,3,11H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUJIFNKGBAHLPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C=C1)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589808 |

Source

|

| Record name | N-(4-Amino-3-methylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946689-96-9 |

Source

|

| Record name | N-(4-Amino-3-methylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of N-(4-Amino-3-methylphenyl)propanamide

This technical guide provides a comprehensive overview of the synthesis and characterization of N-(4-Amino-3-methylphenyl)propanamide, a molecule of interest for researchers, scientists, and professionals engaged in drug development and medicinal chemistry. The guide is structured to provide not only a step-by-step synthetic protocol but also a deep understanding of the underlying chemical principles and the expected analytical outcomes.

Strategic Approach to Synthesis

The synthesis of this compound is strategically designed as a multi-step process commencing from the readily available starting material, o-toluidine. This pathway involves the synthesis of a key intermediate, 2-methyl-4-nitroaniline, followed by acylation and subsequent reduction of the nitro group. This approach ensures high yields and regiochemical control throughout the synthetic sequence.

Stage 1: Synthesis of the Key Intermediate: 2-Methyl-4-nitroaniline

The initial stage focuses on the preparation of 2-methyl-4-nitroaniline. A direct nitration of o-toluidine is avoided due to the high reactivity of the amino group, which can lead to oxidation and the formation of multiple isomers. Therefore, a protection-nitration-deprotection strategy is employed.

The amino group of o-toluidine is first protected by acetylation using acetic anhydride. This reaction forms N-(2-methylphenyl)acetamide, moderating the activating effect of the amino group and sterically directing the subsequent electrophilic substitution to the para position.

The N-acetylated intermediate undergoes nitration using a mixture of concentrated nitric and sulfuric acids. The acetyl group ensures that the nitration occurs predominantly at the position para to the amino group, yielding N-(2-methyl-4-nitrophenyl)acetamide.

The acetyl protecting group is subsequently removed by acid-catalyzed hydrolysis to afford the desired intermediate, 2-methyl-4-nitroaniline[1].

Stage 2: Acylation to N-(3-methyl-4-nitrophenyl)propanamide

The second stage involves the formation of the amide bond. The amino group of 2-methyl-4-nitroaniline is acylated using propanoyl chloride in the presence of a base to neutralize the HCl byproduct. This standard nucleophilic acyl substitution reaction yields N-(3-methyl-4-nitrophenyl)propanamide.

Stage 3: Reduction to the Final Product: this compound

The final step in the synthesis is the reduction of the nitro group to a primary amine. A variety of reducing agents can be employed for this transformation, with tin(II) chloride in hydrochloric acid being a classic and effective method for the chemoselective reduction of aromatic nitro groups in the presence of other functional groups like amides[1].

Caption: Overall synthetic pathway for this compound.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of this compound.

Protocol 1: Synthesis of 2-Methyl-4-nitroaniline

-

Acetylation: In a round-bottom flask, dissolve o-toluidine in glacial acetic acid. Cool the mixture in an ice bath and slowly add acetic anhydride. Stir the reaction mixture at room temperature for 2 hours.

-

Nitration: To the cooled acetylation mixture, slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 10 °C. Stir for an additional 1 hour.

-

Hydrolysis: Pour the reaction mixture onto crushed ice and filter the precipitated solid. Wash the solid with cold water. Reflux the solid with a mixture of ethanol and concentrated hydrochloric acid for 3 hours.

-

Work-up: Cool the solution and neutralize with a sodium hydroxide solution until basic. The product, 2-methyl-4-nitroaniline, will precipitate. Filter the solid, wash with water, and dry. Recrystallize from ethanol/water if necessary.

Protocol 2: Synthesis of N-(3-methyl-4-nitrophenyl)propanamide

-

Dissolve 2-methyl-4-nitroaniline in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Add a base, such as triethylamine or pyridine, to the solution.

-

Cool the mixture in an ice bath and add propanoyl chloride dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product. Purify by recrystallization or column chromatography.

Protocol 3: Synthesis of this compound

-

In a round-bottom flask, suspend N-(3-methyl-4-nitrophenyl)propanamide in ethanol.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

-

Heat the mixture to reflux for 3-4 hours, monitoring the reaction by thin-layer chromatography.

-

Cool the reaction mixture and neutralize carefully with a concentrated sodium hydroxide solution until the precipitate of tin hydroxides redissolves.

-

Extract the product with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography or recrystallization.

Characterization and Data Analysis

A crucial aspect of synthesis is the thorough characterization of the final product to confirm its identity and purity. The following section outlines the expected analytical data for this compound.

Disclaimer: The spectral data presented below are predicted based on the chemical structure and data from analogous compounds. Experimental verification is essential for definitive structural confirmation.

Caption: General workflow for the purification and characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the propanamide ethyl group. The aromatic region should display signals corresponding to the three protons on the substituted phenyl ring. The methyl group on the ring will appear as a singlet. The amine (NH₂) and amide (NH) protons will likely appear as broad singlets, and their chemical shifts may vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum should exhibit distinct signals for each of the carbon atoms in the molecule. The carbonyl carbon of the amide will be observed downfield. The aromatic carbons will appear in the typical aromatic region, with their chemical shifts influenced by the substituents. The aliphatic carbons of the propanamide chain and the methyl group on the ring will be found in the upfield region.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will provide valuable information about the functional groups present. Key expected absorption bands include:

-

N-H stretching: Two distinct bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (NH₂). A single band in the same region for the secondary amide (N-H).

-

C=O stretching: A strong absorption band around 1650 cm⁻¹ characteristic of the amide I band.

-

N-H bending: An absorption band around 1600 cm⁻¹ for the primary amine and around 1550 cm⁻¹ for the secondary amide (amide II band).

-

C-N stretching: Bands in the fingerprint region corresponding to the C-N bonds.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of this compound. Common fragmentation patterns may include the loss of the ethyl group, the propanoyl group, and other characteristic cleavages of the amide and aromatic moieties.

| Analytical Technique | Predicted Key Data |

| ¹H NMR | Signals for aromatic protons, CH₃ (ring), CH₂CH₃ (amide), NH₂, and NH. |

| ¹³C NMR | Signals for C=O (amide), aromatic carbons, and aliphatic carbons. |

| FT-IR (cm⁻¹) | ~3400-3200 (N-H stretch), ~1650 (C=O stretch), ~1600 & ~1550 (N-H bend). |

| Mass Spec (m/z) | Molecular ion peak corresponding to C₁₀H₁₄N₂O. |

| Table 1: Predicted Analytical Data Summary for this compound |

Conclusion

This technical guide outlines a robust and logical synthetic pathway for the preparation of this compound. By following the detailed protocols and understanding the rationale behind each step, researchers can confidently synthesize this target molecule. The provided predictions for the analytical characterization will serve as a valuable reference for the verification of the final product's structure and purity. As with any chemical synthesis, all procedures should be performed with appropriate safety precautions in a well-equipped laboratory setting.

References

-

Chemistry Stack Exchange. (2022, March 16). What groups can be reduced by Sn/HCl?. Retrieved from [Link]

-

Yang, C., et al. (2018). Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. Green Chemistry, 20(4), 886–893. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of propanamide. Retrieved from [Link]

-

PubChem. (n.d.). N-(2-methyl-4-nitrophenyl)-3,3-diphenylpropanamide. Retrieved from [Link]

- Google Patents. (n.d.). WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds.

-

PMC. (n.d.). 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide. Retrieved from [Link]

-

PubChem. (n.d.). N-(3-Methylphenyl)-N-(1-(2-phenylethyl)-4-piperidinyl)propanamide. Retrieved from [Link]

-

PubChem. (n.d.). N-Methylpropanamide. Retrieved from [Link]

-

PMC. (2021, October 26). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Retrieved from [Link]

-

MIT Open Access Articles. (2018). Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. Retrieved from [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-Nitrophenyl)propionamide. Retrieved from [Link]

-

Supporting information of “Catalytic Hydrogenation of N-4- nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor”. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 3-Methyl-4-nitrophenol. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S8. 13 C-NMR for 3-amino-N-phenylpropanamide. Retrieved from [Link]

-

PubChem. (n.d.). 3-methoxy-N-(3-methyl-4-nitrophenyl)benzamide. Retrieved from [Link]

-

Axsyn. (n.d.). Propanamide, 2-methyl-2-[(3-methylphenyl)amino]-N-(4-propylphenyl)-. Retrieved from [Link]

-

SpectraBase. (n.d.). N-[4-({[(3-methylbenzoyl)amino]carbothioyl}amino)phenyl]propanamide. Retrieved from [Link]

-

SpectraBase. (n.d.). Propanamide, 3-amino-N-(3-chloro-2-methylphenyl)-3-(hydroxyimino)-. Retrieved from [Link]

-

LookChem. (n.d.). N-(3-amino-4-methylphenyl)propanamide. Retrieved from [Link]

- 13-C NMR Chemical Shift Table.pdf. (n.d.).

-

ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]

-

Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Retrieved from [Link]

-

Springer. (2006). Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)- 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. Retrieved from [Link]

- Google Patents. (n.d.). US3448139A - Process for the preparation of gamma-(nitrophenyl)butyronitriles.

-

Semantic Scholar. (n.d.). Determination of the Absolute Configurations of (+)-N-((3S)-3-{[(4-methylphenyl)sulfonyl]amino}-1-oxaspiro[4.5]deca-6,9-dien-2,8. Retrieved from [Link]

-

SpectraBase. (n.d.). Propanamide, N-methyl-3-(methylamino)-. Retrieved from [Link]

-

NIST WebBook. (n.d.). Propanamide, N-ethyl-N-(3-methylphenyl)-3-phenyl-. Retrieved from [Link]

-

NIST WebBook. (n.d.). Propanamide. Retrieved from [Link]

-

NIST WebBook. (n.d.). Propanamide, N-methyl-. Retrieved from [Link]

-

SpectraBase. (n.d.). Propanamide, N-ethyl-N-(3-methylphenyl)-2-chloro-. Retrieved from [Link]

-

GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

-

PubChem. (n.d.). Propanamide, N-propyl-3-[(2-pyrimidinylmethyl)amino]-. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of N-(4-Amino-3-methylphenyl)propanamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of N-(4-Amino-3-methylphenyl)propanamide, a compound of interest in pharmaceutical research and development. Drawing upon established scientific principles and predictive methodologies, this document details the compound's structural and chemical characteristics, methods for its synthesis and analysis, and essential safety information. The content herein is designed to empower researchers with the foundational knowledge required for the effective handling, characterization, and application of this molecule in a laboratory setting.

Chemical Identity and Structure

This compound is an aromatic amide derivative. Its molecular structure consists of a propanamide group attached to a 4-amino-3-methylphenyl ring. This unique combination of functional groups dictates its chemical reactivity and physical behavior.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 65999-78-2 |

| Molecular Formula | C₁₀H₁₄N₂O |

| Molecular Weight | 178.23 g/mol |

| Canonical SMILES | CCC(=O)NC1=CC(=C(C=C1)N)C |

| InChI Key | InChI=1S/C10H14N2O/c1-3-10(13)12-8-5-4-7(2)9(11)6-8/h4-6H,3,11H2,1-2H3,(H,12,13) |

Predicted Physicochemical Properties

Due to a lack of extensive experimental data in publicly available literature, the following physicochemical properties are largely based on computational predictions. These values provide a strong starting point for experimental design and handling procedures.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Melting Point | 138.26 °C |

| Boiling Point | ~385.9 °C at 760 mmHg |

| Water Solubility | Predicted to be sparingly soluble |

| pKa | The primary amine is predicted to have a pKa around 4-5, while the amide is weakly basic. |

| LogP | Predicted to be in the range of 1.5-2.5, indicating moderate lipophilicity. |

Synthesis of this compound

The synthesis of this compound can be readily achieved via the acylation of 4-amino-3-methylaniline with propanoyl chloride. This is a standard nucleophilic acyl substitution reaction.

Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Materials:

-

4-Amino-3-methylaniline

-

Propanoyl chloride

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et₃N)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-3-methylaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add propanoyl chloride (1.1 equivalents) dropwise to the stirred solution via a dropping funnel over a period of 15-20 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Caption: Synthesis workflow for this compound.

Experimental Determination of Physicochemical Properties

The following protocols are adapted for the determination of the key physicochemical properties of this compound.

Melting Point Determination

Principle: The melting point is a key indicator of purity. A sharp melting point range (typically < 2 °C) is indicative of a pure compound.

Protocol:

-

Finely powder a small, dry sample of the purified compound.

-

Pack the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample at a rate of 10-15 °C per minute initially.

-

Once the temperature is within 20 °C of the predicted melting point (138.26 °C), reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (T1) and the temperature at which the entire sample is molten (T2). The melting point range is T1-T2.

Solubility Determination

Principle: Solubility is determined by observing the dissolution of a known amount of solute in a known volume of solvent.

Protocol:

-

Add approximately 10 mg of this compound to a series of test tubes.

-

To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, DMSO, acetone, dichloromethane) in 0.2 mL increments.

-

After each addition, vortex the tube for 30 seconds and visually inspect for undissolved solid.

-

Record the solubility as:

-

Freely soluble: If less than 1 mL of solvent is required.

-

Soluble: If 1-30 mL of solvent is required.

-

Sparingly soluble: If 30-100 mL of solvent is required.

-

Slightly soluble: If 100-1000 mL of solvent is required.

-

Practically insoluble: If more than 1000 mL of solvent is required.

-

pKa Determination

Principle: The pKa can be determined by potentiometric titration, monitoring the pH change of a solution of the compound upon addition of a titrant.

Protocol:

-

Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., a water/methanol mixture).

-

Calibrate a pH meter with standard buffer solutions.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH.

-

Plot the pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point.

LogP Determination

Principle: The partition coefficient (LogP) is determined by measuring the equilibrium concentration of the compound in a biphasic system of n-octanol and water.

Protocol:

-

Prepare a stock solution of this compound in either water or n-octanol.

-

In a separatory funnel, mix equal volumes of n-octanol and water.

-

Add a known amount of the stock solution to the funnel.

-

Shake the funnel vigorously for several minutes to allow for partitioning.

-

Allow the layers to separate completely.

-

Carefully collect samples from both the aqueous and n-octanol layers.

-

Determine the concentration of the compound in each layer using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculate the LogP using the formula: LogP = log₁₀([concentration in octanol] / [concentration in water]).

N-(4-Amino-3-methylphenyl)propanamide CAS number and molecular weight

This guide provides a comprehensive technical overview of N-(4-Amino-3-methylphenyl)propanamide, a molecule of interest in chemical synthesis and pharmaceutical research. We will delve into its chemical properties, a validated synthesis protocol, potential applications in drug development, and essential safety considerations. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of this compound.

Core Molecular Attributes

This compound is an organic compound featuring a propanamide group attached to an aniline derivative. The presence of both an amide linkage and a primary aromatic amine makes it a versatile chemical building block.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 65999-78-2 | [1] |

| Molecular Formula | C10H14N2O | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| Canonical SMILES | CCC(=O)NC1=CC=C(C=C1N)C | LookChem |

| HS Code | 2924299090 | [1] |

| DSSTox Substance ID | DTXSID30589813 | [1] |

Synthesis Protocol: A Validated Approach

The synthesis of this compound can be reliably achieved through the acylation of 4-amino-3-methylaniline with propanoyl chloride. This method is a standard and efficient way to form the amide bond.

Experimental Workflow: Nucleophilic Acyl Substitution

Sources

Spectral Analysis of N-(4-Amino-3-methylphenyl)propanamide: A Technical Guide

This technical guide provides a comprehensive analysis of the expected spectral data for the compound N-(4-Amino-3-methylphenyl)propanamide. In the absence of readily available, published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its spectral characteristics. By examining the spectral data of structurally analogous compounds, we can construct a detailed and scientifically grounded theoretical spectral profile. This approach is invaluable for researchers in compound identification, synthesis verification, and quality control.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound combines a propanamide functional group with a substituted aromatic ring. This combination of features gives rise to a unique spectral fingerprint that can be predicted by considering the contributions of each component.

Diagram of the molecular structure and key regions for spectral analysis.

Caption: Molecular structure of this compound with key functional groups highlighted.

Predicted ¹H NMR Spectral Data

The proton NMR (¹H NMR) spectrum is anticipated to show distinct signals corresponding to the protons of the ethyl group, the amide proton, the aromatic protons, the methyl group on the ring, and the amino protons. The chemical shifts are influenced by the electronic environment of each proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale for Prediction |

| -CH₂-CH₃ (propanamide) | ~1.1 - 1.3 | Triplet (t) | 3H | Shielded aliphatic protons coupled to the adjacent methylene group. |

| -CH₂ -CH₃ (propanamide) | ~2.2 - 2.4 | Quartet (q) | 2H | Methylene protons deshielded by the adjacent carbonyl group and coupled to the methyl protons. |

| Ar-CH₃ | ~2.1 - 2.3 | Singlet (s) | 3H | Methyl protons attached to the aromatic ring. |

| Ar-NH₂ | ~3.5 - 4.5 | Broad Singlet (br s) | 2H | Amino protons, often broad due to quadrupole broadening and exchange. The chemical shift can vary with solvent and concentration. |

| Aromatic Protons (H-2, H-5, H-6) | ~6.5 - 7.5 | Doublet (d), Doublet of Doublets (dd), Singlet-like | 3H total | The electron-donating amino and methyl groups will shield the aromatic protons, shifting them upfield compared to unsubstituted benzene. The splitting pattern will be complex due to the substitution pattern. |

| -NH -CO (amide) | ~7.5 - 8.5 | Singlet (s) | 1H | The amide proton is typically deshielded and appears as a singlet, though it can be broad. |

Expert Insights: The exact chemical shifts and coupling constants of the aromatic protons are difficult to predict without experimental data. However, based on the ortho and para directing effects of the amino and methyl groups, we can anticipate a complex splitting pattern in the aromatic region of the spectrum. The use of a deuterated solvent like DMSO-d₆ would be beneficial for resolving the NH and NH₂ protons, which might otherwise exchange with trace amounts of water in other solvents like CDCl₃.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR (¹³C NMR) spectrum will provide information about the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| -CH₂-CH₃ (propanamide) | ~9 - 12 | Highly shielded aliphatic carbon. |

| Ar-CH₃ | ~17 - 22 | Aliphatic carbon attached to an aromatic ring. |

| -CH₂ -CH₃ (propanamide) | ~29 - 32 | Aliphatic carbon deshielded by the adjacent carbonyl group. |

| Aromatic Carbons | ~110 - 150 | The chemical shifts of the aromatic carbons will be influenced by the substituents. The carbons bearing the amino and methyl groups will be significantly shifted. |

| C =O (amide) | ~170 - 175 | Characteristic chemical shift for an amide carbonyl carbon. |

Predicted Infrared (IR) Spectral Data

The IR spectrum is particularly useful for identifying the functional groups present in the molecule.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity | Functional Group |

| N-H Stretch (amine) | 3300 - 3500 | Medium-Strong | Primary Amine (-NH₂) |

| N-H Stretch (amide) | 3200 - 3400 | Medium | Secondary Amide (-NH-CO) |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium | -CH₃, -CH₂ |

| C=O Stretch (amide) | 1640 - 1680 | Strong | Amide I band |

| N-H Bend (amide) | 1510 - 1570 | Medium | Amide II band |

| C-N Stretch | 1200 - 1350 | Medium | Amide/Amine |

| Aromatic C=C Bending | 1450 - 1600 | Medium-Weak | Aromatic Ring |

| Aromatic C-H Bending | 690 - 900 | Medium-Strong | Substituted Benzene |

Trustworthiness of Protocol: When acquiring an IR spectrum, it is crucial to ensure the sample is free of water, as the broad O-H stretching vibrations can obscure the N-H stretching region. Preparing the sample as a KBr pellet or a Nujol mull are standard and reliable methods for solid samples.

Diagram of the expected key IR absorption bands.

Caption: Key regions in the predicted IR spectrum of this compound.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The expected molecular weight of this compound (C₁₀H₁₄N₂O) is approximately 178.23 g/mol . The mass spectrum should show a molecular ion peak at m/z = 178.

-

Key Fragmentation Pathways:

-

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the aromatic ring is a likely fragmentation pathway.

-

McLafferty Rearrangement: While less common for amides than for ketones, a McLafferty rearrangement involving the propanamide chain is possible.

-

Loss of small molecules: Fragmentation may involve the loss of small, stable molecules such as CO or parts of the ethyl group.

-

Diagram of a plausible mass spectrometry fragmentation pathway.

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a standard ¹H NMR experiment on a 400 MHz or higher field spectrometer.

-

Data Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Infrared Spectroscopy

-

Sample Preparation (KBr Pellet): Mix a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.

-

Data Acquisition: Obtain the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Background Correction: Run a background spectrum of the empty sample compartment and subtract it from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Conclusion

This guide provides a detailed, theory-based prediction of the NMR, IR, and MS spectral data for this compound. By understanding the contributions of the individual functional groups and structural motifs, researchers can effectively interpret experimental data, confirm the identity of synthesized compounds, and troubleshoot experimental outcomes. While these predictions are based on well-established spectroscopic principles, experimental verification remains the gold standard for structural elucidation.

References

Due to the theoretical nature of this guide, direct experimental data for this compound was not found in the initial search. The predictions are based on fundamental principles of organic spectroscopy, which are well-documented in standard textbooks and databases. For general reference on the interpretation of spectral data, the following resources are recommended:

-

Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. URL: [Link]

-

Title: NIST Chemistry WebBook Source: National Institute of Standards and Technology URL: [Link]

-

Title: Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan URL: [Link]

Unveiling the Bioactive Potential of N-(4-Amino-3-methylphenyl)propanamide: A Technical Guide for Drug Discovery Professionals

Introduction: Rationale for Investigation

In the vast chemical space of potential therapeutic agents, N-(4-Amino-3-methylphenyl)propanamide emerges as a molecule of significant interest. While direct studies on this specific compound are nascent, a comprehensive analysis of its structural components—the anilide core and the propanamide side chain—provides a compelling rationale for its investigation. The anilide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities including antimicrobial, anticancer, analgesic, and anti-inflammatory properties.[1][2][3][4] The nature and position of substituents on the phenyl ring are known to be critical determinants of biological activity.[1][5] This guide presents a prospective analysis, outlining a strategic, multi-pronged approach to systematically evaluate the potential biological activities of this compound.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to any investigation into its biological activity. For this compound (Molecular Formula: C10H14N2O), key parameters can be predicted or are available from databases for structurally related compounds.[6][7][8]

| Property | Predicted/Estimated Value | Significance in Drug Discovery |

| Molecular Weight | ~178.23 g/mol | Adherence to Lipinski's rule of five, favoring oral bioavailability. |

| LogP (Octanol/Water Partition Coefficient) | 1.0 - 2.0 | Indicates moderate lipophilicity, suggesting good membrane permeability. |

| Hydrogen Bond Donors | 2 (amine and amide NH) | Influences solubility and receptor binding. |

| Hydrogen Bond Acceptors | 2 (carbonyl oxygen and amino nitrogen) | Affects solubility and interactions with biological targets. |

| Polar Surface Area | ~55 Ų | A key factor in predicting cell permeability. |

Proposed Synthesis Protocol

A reliable and scalable synthesis is the first step in any drug discovery program. Based on established methods for the synthesis of related anilides, a straightforward two-step synthesis for this compound can be proposed.[9]

Step 1: Nitration of N-(3-methylphenyl)propanamide

-

To a solution of N-(3-methylphenyl)propanamide in concentrated sulfuric acid, cooled to 0°C, add a solution of fuming nitric acid in sulfuric acid dropwise while maintaining the temperature below 5°C.

-

Stir the reaction mixture at 0-5°C for 2 hours.

-

Pour the reaction mixture onto crushed ice and collect the precipitated solid by filtration.

-

Wash the solid with cold water until the washings are neutral and then dry to obtain N-(3-methyl-4-nitrophenyl)propanamide.

Step 2: Reduction of the Nitro Group

-

To a solution of N-(3-methyl-4-nitrophenyl)propanamide in ethanol, add a catalyst such as Palladium on carbon (10%).

-

Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature until the theoretical amount of hydrogen is absorbed.

-

Filter the catalyst and concentrate the filtrate under reduced pressure to yield this compound.

-

The final product can be purified by recrystallization from a suitable solvent system like ethanol/water.

Hypothesized Biological Activities and Investigative Workflows

Based on the extensive literature on structurally related anilides and propanamides, we hypothesize that this compound may possess antimicrobial, anticancer, and analgesic/anti-inflammatory activities. The following sections detail the proposed experimental workflows to investigate these potentials.

Antimicrobial Activity Screening

The anilide scaffold is a well-established pharmacophore in antimicrobial agents.[1][5][10] The presence of the amino and methyl groups on the phenyl ring could modulate this activity.

-

Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a concentration of 10 mg/mL.

-

Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria will be used.

-

Assay Procedure:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth.

-

Inoculate each well with a standardized bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.

-

Include positive (bacteria and broth) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity and Potential Anticancer Activity

Propanamide derivatives have been reported to possess potent anticancer activities.[11] A primary screening for cytotoxicity against a panel of cancer cell lines is a logical step to explore this potential.

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous cell line (e.g., HEK293) will be used to assess selectivity.

-

Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours.

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

-

Data Analysis: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability will be calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) will be determined.

Should significant and selective cytotoxicity be observed, further mechanistic studies, such as apoptosis assays (e.g., Annexin V/PI staining) and cell cycle analysis, would be warranted.

Analgesic and Anti-inflammatory Activity

Anilide derivatives are known to possess analgesic and anti-inflammatory properties.[2][12][13][14][15] In vivo models are essential for evaluating these potential activities.

-

Animals: Male Swiss albino mice will be used.

-

Procedure:

-

Administer this compound orally or intraperitoneally at different doses.

-

A control group will receive the vehicle, and a positive control group will receive a standard analgesic drug (e.g., aspirin).

-

After a set time (e.g., 30 minutes), inject 0.6% acetic acid solution intraperitoneally to induce writhing.

-

Count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes.

-

-

Data Analysis: Calculate the percentage of inhibition of writhing for the treated groups compared to the control group.

-

Animals: Wistar rats will be used.

-

Procedure:

-

Administer the test compound orally at different doses.

-

A control group will receive the vehicle, and a positive control group will receive a standard anti-inflammatory drug (e.g., indomethacin).

-

After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group at each time point.[12]

Sources

- 1. Antibacterially active substituted anilides of carboxylic and sulfonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Anilides with analgesic and antipyretic activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. N-(4-Aminophenyl)propanamide | C9H12N2O | CID 314342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-(3-Methylphenyl)-N-(1-(2-phenylethyl)-4-piperidinyl)propanamide | C23H30N2O | CID 621151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-[3-(diethylamino)-4-methylphenyl]propanamide | C14H22N2O | CID 154151665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. US20030065211A1 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide - Google Patents [patents.google.com]

- 10. ijser.in [ijser.in]

- 11. Design, Synthesis, and Structure-Activity Relationship of 7-Propanamide Benzoxaboroles as Potent Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities – Oriental Journal of Chemistry [orientjchem.org]

- 13. semanticscholar.org [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Mutagenic and analgesic activities of aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: N-(4-Amino-3-methylphenyl)propanamide as a Synthetic Intermediate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Amino-3-methylphenyl)propanamide is a pivotal synthetic intermediate, primarily recognized for its role in the synthesis of targeted cancer therapeutics. Its specific substitution pattern—an aniline core functionalized with strategically placed methyl and propanamide groups—makes it an indispensable building block for constructing complex active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its synthesis, physicochemical properties, and critical application in the manufacture of Nilotinib, a second-generation tyrosine kinase inhibitor. The methodologies presented herein are grounded in established chemical principles, offering field-proven insights into the causality behind experimental choices to ensure both accuracy and reproducibility.

Introduction: Strategic Importance in Medicinal Chemistry

In the landscape of modern drug discovery, the efficiency of a synthetic route is paramount. The strategic use of pre-functionalized intermediates allows for a convergent synthesis, where complex molecules are assembled from smaller, well-defined building blocks. This compound exemplifies such a building block. Its structure is not arbitrary; it is a carefully designed scaffold that serves as a cornerstone in the synthesis of highly specific enzyme inhibitors.

Its most notable application is in the production of Nilotinib (formerly AMN107), a Bcr-Abl tyrosine kinase inhibitor used in the treatment of imatinib-resistant Chronic Myelogenous Leukemia (CML).[1][2][3] The aniline moiety provides a reactive site for coupling with heterocyclic components, while the methyl and propanamide groups contribute to the final drug's binding affinity and pharmacokinetic profile. Understanding the synthesis and reactivity of this intermediate is therefore crucial for chemists involved in oncology drug development.

Physicochemical & Safety Profile

Accurate characterization and safe handling are prerequisites for the successful application of any chemical intermediate.

Physicochemical Data

The key properties of this compound are summarized below. These values are critical for reaction setup, solvent selection, and purification processes.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O | [4] |

| Molecular Weight | 178.23 g/mol | Calculated |

| Melting Point | ~138 °C (Predicted) | [4] |

| Boiling Point | ~386 °C at 760 mmHg (Predicted) | [4] |

| InChI | InChI=1S/C10H14N2O/c1-3-10(13)12-8-5-4-7(2)9(11)6-8/h4-6H,3,11H2,1-2H3,(H,12,13) | [4] |

| Solubility | Data not widely published; expected to be soluble in polar organic solvents like DMF, DMSO, and alcohols. | |

| Storage | Room temperature, in a dry, well-ventilated place away from incompatible materials. | [4][5] |

Safety & Handling: A Self-Validating Protocol

Ensuring safety is a core component of trustworthy science. The following handling protocols are derived from standard Safety Data Sheets (SDS) for structurally similar aromatic amines and amides.[5][6][7][8]

-

Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, protective gloves (e.g., nitrile), and a lab coat.[5][7]

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[5]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5]

-

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[8]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[8]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician immediately.[8]

-

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this intermediate is a two-step process starting from the commercially available 2-methyl-4-nitroaniline. The logic is to first install the propanamide group and then convert the nitro group to the reactive amine, preventing unwanted side reactions.

Caption: Synthetic workflow for this compound.

Step 1: Acylation of 2-Methyl-4-nitroaniline

Causality: The acylation is performed first to protect the amine functionality. If the nitro group were reduced first, the resulting diamine would be highly susceptible to double acylation or polymerization under the reaction conditions. Using propanoyl chloride provides the desired three-carbon amide chain.

Protocol:

-

Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-methyl-4-nitroaniline (1.0 eq) and dichloromethane (DCM) as the solvent. Cool the mixture to 0 °C in an ice bath.

-

Base Addition: Add pyridine (1.2 eq) to the solution. Pyridine acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

-

Acylation: Add propanoyl chloride (1.1 eq) dropwise to the cooled solution while stirring. The dropwise addition is crucial to control the exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid, N-(3-methyl-4-nitrophenyl)propanamide, can be purified by recrystallization from an ethanol/water mixture.

Step 2: Reduction of the Nitro Group

Causality: Catalytic hydrogenation with palladium on carbon (Pd/C) is a clean and efficient method for reducing aromatic nitro groups to amines.[9] This method is highly selective and typically proceeds with high yield under mild conditions, avoiding the use of harsh, stoichiometric metal reagents like tin or iron.

Protocol:

-

Setup: In a hydrogenation vessel, dissolve the N-(3-methyl-4-nitrophenyl)propanamide (1.0 eq) from Step 1 in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight). The catalyst should be handled with care as it can be pyrophoric when dry.

-

Hydrogenation: Seal the vessel and purge with nitrogen, then introduce hydrogen gas (via a balloon or a Parr hydrogenator) to a pressure of 1-3 atm.

-

Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas. Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

-

Workup: Once the reaction is complete, carefully purge the vessel with nitrogen. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst should be kept wet with solvent to prevent ignition upon exposure to air.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the final product, this compound, typically as a solid that can be used in the next step without further purification if purity is high.

Application in Drug Development: The Synthesis of Nilotinib

The primary value of this compound is realized in its role as a key precursor to Nilotinib.[1][10] The synthesis converges by coupling this intermediate with a second key fragment, a substituted pyrimidine.

Mechanism Insight: The coupling reaction is typically a palladium-catalyzed Buchwald-Hartwig amination or a nucleophilic aromatic substitution (SₙAr).[1] The aniline nitrogen of our intermediate acts as the nucleophile, displacing a leaving group (e.g., a halogen) on the pyrimidine ring. This specific reaction forms the critical diarylamine linkage that defines the core structure of Nilotinib and many other kinase inhibitors.

Caption: Logical flow from intermediate to the final Nilotinib API.

This convergent strategy is highly efficient, allowing for late-stage modification and rapid assembly of the complex final drug molecule. The pre-installed functionalities on this compound ensure that the coupling occurs at the correct position and that the final product possesses the necessary structural motifs for biological activity.

Conclusion

This compound is more than a simple chemical; it is a product of rational design that embodies the principles of efficient and convergent synthesis. Its preparation via a reliable two-step sequence and its critical role in the construction of life-saving pharmaceuticals like Nilotinib highlight its significance in the field of medicinal chemistry. This guide provides the foundational knowledge and practical protocols necessary for researchers and drug development professionals to effectively synthesize, handle, and utilize this high-value intermediate in their synthetic endeavors.

References

-

Title: An Efficient Synthesis of Nilotinib (AMN107) | Request PDF Source: ResearchGate URL: [Link]

-

Title: Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro Source: National Institutes of Health (PMC) URL: [Link]

- Title: Preparation method of nilotinib intermediate - Google Patents Source: Google Patents URL

-

Title: N-(3-amino-4-methylphenyl)propanamide Source: Aladdin Scientific URL: [Link]

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. Nilotinib synthesis - chemicalbook [chemicalbook.com]

- 4. labsolu.ca [labsolu.ca]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. extrasynthese.com [extrasynthese.com]

- 8. fishersci.com [fishersci.com]

- 9. CN103694176A - Preparation method of nilotinib intermediate - Google Patents [patents.google.com]

- 10. Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Exploration of N-(4-Amino-3-methylphenyl)propanamide Derivatives

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, characterization, and pharmacological evaluation of derivatives of the core scaffold, N-(4-Amino-3-methylphenyl)propanamide. This document is intended to serve as a practical resource, blending established methodologies with expert insights to facilitate the discovery of novel therapeutic agents.

Introduction: The Rationale for Exploring this compound Derivatives

The this compound scaffold presents a compelling starting point for medicinal chemistry campaigns. Its structure incorporates several key features that are amenable to chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The core consists of a substituted aniline ring linked to a propanamide moiety. The amino group and the methyl group on the phenyl ring, as well as the propanamide side chain, offer multiple points for derivatization to modulate physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability.[1] These modifications can significantly influence the compound's pharmacokinetic and pharmacodynamic profile.

The exploration of derivatives of similar propanamide-containing structures has yielded compounds with a range of biological activities, including anti-inflammatory and analgesic properties.[2] Notably, analogs of 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamides have been identified as potent Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, highlighting the potential of this chemical class in pain management.[3] This guide will provide a framework for the rational design and synthesis of novel derivatives with the aim of identifying new chemical entities with therapeutic potential.

Synthesis of the Core Scaffold and its Derivatives

The synthetic strategy for generating a library of this compound derivatives is centered around the robust and versatile amide bond formation. The general approach involves the coupling of a substituted aniline with a carboxylic acid or its activated form.

Synthesis of the Core Scaffold: this compound

The synthesis of the parent scaffold can be achieved through a straightforward acylation of 4-amino-3-methylaniline with propanoyl chloride or propanoic anhydride. A more controlled approach involves the use of coupling agents to facilitate the amide bond formation between 4-amino-3-methylaniline and propanoic acid.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 4-amino-3-methylaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 eq).

-

Addition of Reagents: Cool the reaction mixture to 0 °C in an ice bath. Slowly add propanoic acid (1.05 eq) to the stirred solution.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Derivatization Strategies

The core scaffold can be readily diversified at several key positions to explore the chemical space and optimize for desired biological activity.

-

Modification of the Propanamide Chain: The acyl component can be varied by using different carboxylic acids in the coupling reaction. This allows for the introduction of various alkyl, aryl, or heterocyclic groups to probe their impact on activity.

-

Substitution on the Phenyl Ring: While the starting material dictates the substitution on the aniline, further modifications such as halogenation or nitration can be performed on the core scaffold, provided the existing functional groups are appropriately protected.[2]

-

Derivatization of the Amino Group: The primary amino group can be acylated, alkylated, or used as a handle to introduce further complexity, for instance, through reductive amination or sulfonylation.

Visualizing the Synthetic Workflow

Caption: Synthetic workflow for the generation of this compound derivatives.

Structure-Activity Relationship (SAR) Studies

A systematic SAR study is crucial for identifying the key structural features responsible for the desired biological activity. By synthesizing and evaluating a library of derivatives, one can elucidate the impact of various substituents on potency, selectivity, and pharmacokinetic properties.

As a case study, the SAR of 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide derivatives as TRPV1 antagonists reveals important trends.[3] For instance, the introduction of different amino groups in the C-region of the molecule significantly impacts potency. Tertiary acyclic amines generally exhibit better potency than their secondary amine counterparts, with the length of the alkyl chain influencing activity, suggesting a role for lipophilicity.[3]

Table 1: Hypothetical SAR Data for this compound Derivatives

| Derivative | R1 (on Propanamide) | R2 (on Amino) | Biological Activity (IC50, µM) |

| 1 | -CH2CH3 | -H | 10.5 |

| 2 | -Phenyl | -H | 5.2 |

| 3 | -CH2CH3 | -COCH3 | 15.8 |

| 4 | -CH2CH3 | -CH2CH3 | 8.1 |

This hypothetical data illustrates how modifications can be systematically evaluated to build a comprehensive SAR profile.

Visualizing Key Pharmacophoric Features

Caption: Key pharmacophoric features of the this compound scaffold.

Pharmacological Evaluation

The biological evaluation of the synthesized derivatives is essential to determine their activity and mechanism of action. The choice of assay will depend on the therapeutic target of interest.

Experimental Protocol: In Vitro Calcium Influx Assay for TRPV1 Antagonism

-

Cell Culture: Maintain Chinese Hamster Ovary (CHO) cells stably expressing human TRPV1 in appropriate culture medium.

-

Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37 °C for 1 hour.

-

Compound Addition: Add the test compounds (derivatives of this compound) at various concentrations to the wells and incubate for a specified period.

-

Agonist Stimulation: Add a known TRPV1 agonist (e.g., capsaicin) to the wells to stimulate calcium influx.

-

Signal Detection: Measure the fluorescence intensity before and after the addition of the agonist using a fluorescence plate reader.

-

Data Analysis: Calculate the inhibition of the agonist-induced calcium influx for each compound concentration and determine the IC50 value.[3]

Characterization Techniques

The identity and purity of all synthesized compounds must be rigorously confirmed using a combination of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the structure of the synthesized molecules.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight of the compounds.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compounds.

Table 2: Typical Analytical Data for a Synthesized Derivative

| Technique | Observation |

| 1H NMR | Chemical shifts, integration, and coupling constants consistent with the proposed structure. |

| 13C NMR | Number of signals and chemical shifts corresponding to the carbon atoms in the molecule. |

| HRMS | Measured m/z value within 5 ppm of the calculated exact mass. |

| HPLC | Purity >95% as determined by peak area at a specific wavelength. |

Visualizing the Analytical Workflow

Caption: A typical workflow for the purification and analytical characterization of synthesized compounds.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has outlined a comprehensive and integrated approach to the design, synthesis, and evaluation of its derivatives. By employing the described synthetic strategies, systematic SAR exploration, and robust pharmacological and analytical techniques, researchers can effectively navigate the path toward the discovery of new chemical entities with significant therapeutic potential.

References

-

Yoo, J., et al. (2010). 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region. Journal of Medicinal Chemistry, 53(15), 5643–5655. Available from: [Link]

-

Inam, A., et al. (2021). Analytical Techniques for Characterization of Nanomaterials. ResearchGate. Available from: [Link]

-

Singh, R., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry, 13(10), 1169–1191. Available from: [Link]

Sources

- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 3-Amino-N-methyl-2-(3-methylphenyl)propanamide [smolecule.com]

- 3. 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region - PMC [pmc.ncbi.nlm.nih.gov]

Hypothesized Mechanism of Action for N-(4-Amino-3-methylphenyl)propanamide: A p38 MAPK Inhibitor

An In-depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

N-(4-Amino-3-methylphenyl)propanamide is a small molecule featuring a substituted anilide scaffold. While its biological activity is not currently established in public literature, its structural motifs are present in numerous pharmacologically active agents. This guide posits a novel, scientifically-grounded hypothesis for its mechanism of action. Based on structural analysis and precedent from analogous compounds, we hypothesize that This compound functions as a Type I ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK) , a key regulator of cellular responses to inflammatory cytokines and stress. This document provides a comprehensive rationale for this hypothesis, a detailed experimental plan to validate it, and the expected outcomes that would substantiate this mechanism. The protocols and validation strategies herein are designed to provide a rigorous, self-validating framework for investigation.

Introduction and Rationale

The anilide chemical moiety is a cornerstone of modern medicinal chemistry, found in a wide array of approved therapeutics, from analgesics to highly specific kinase inhibitors.[1][2] The compound this compound belongs to this chemical class, yet its specific biological target and pathway effects remain uncharacterized. The pursuit of novel modulators for well-validated signaling pathways is a critical endeavor in drug discovery, particularly for targets implicated in inflammatory diseases, oncology, and neurodegenerative disorders.

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that convert extracellular stimuli into a wide range of cellular responses.[3][4] The p38 MAPK signaling axis, in particular, is a central hub for mediating cellular stress and inflammatory responses.[4] Dysregulation of the p38 pathway is a known driver in diseases such as rheumatoid arthritis, inflammatory bowel disease, and certain cancers. Small molecule inhibitors targeting kinases within this pathway have therefore been the subject of intense investigation.

This guide puts forth the central hypothesis that this compound's structural architecture enables it to selectively bind to the ATP-binding pocket of p38 MAPK, inhibiting its catalytic activity. This hypothesis is built upon the following rationale:

-

Structural Precedent: The N-phenyl amide structure can form key hydrogen bonds with the "hinge" region of the kinase ATP-binding site, a common interaction motif for many known kinase inhibitors.

-

Favorable Pharmacophore: The arrangement of hydrogen bond donors (amine, amide N-H) and acceptors (amide oxygen) alongside a hydrophobic phenyl ring presents a pharmacophore compatible with the known topology of the p38 active site.

This document will first deconstruct the molecule's chemical features, then elaborate on the proposed interaction with the p38 MAPK pathway, and finally, present a robust, multi-stage experimental workflow to rigorously test this hypothesis.

Chemical and Structural Analysis

The structure of this compound can be dissected into three key components that inform its potential as a kinase inhibitor:

-

The Anilide Core: This consists of the phenyl ring and the attached propanamide group. The amide linkage is critical. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. This arrangement is ideal for forming hydrogen bonds with the backbone of the kinase hinge region (e.g., the classic Met-NH and Glu-C=O interaction pair in p38).

-

The Propanamide Side Chain: The ethyl group attached to the carbonyl provides a degree of conformational flexibility and occupies a hydrophobic pocket adjacent to the hinge.

-

The Substituted Phenyl Ring: The 4-amino and 3-methyl groups are crucial for specificity and potency.

-

The 4-amino group is a strong hydrogen bond donor and can interact with residues at the solvent-exposed entrance of the ATP pocket, anchoring the molecule.

-

The 3-methyl group , positioned ortho to the primary amine, provides steric bulk that can orient the molecule favorably within the binding site and enhance hydrophobic interactions.

-

Hypothesized Mechanism of Action: p38 MAPK Inhibition

We hypothesize that this compound functions as a Type I, ATP-competitive inhibitor of p38 MAPK. Upon cellular stress (e.g., UV irradiation, inflammatory cytokines like TNF-α), upstream kinases (MKK3/6) phosphorylate and activate p38 MAPK.[4] Activated p38 then phosphorylates downstream substrates, including transcription factors (e.g., ATF2) and other kinases (e.g., MAPKAPK2), leading to the production of pro-inflammatory cytokines and other cellular responses.

Our proposed mechanism suggests the compound binds directly to the inactive (DFG-in) conformation of p38, occupying the space normally taken by ATP. This prevents the phosphotransfer reaction, thereby blocking the entire downstream signaling cascade.

Caption: Hypothesized inhibition of the p38 MAPK signaling pathway.

Experimental Validation Plan

A phased approach is proposed to systematically validate the hypothesis. Each stage is designed to answer a key question, from broad cellular effects to specific molecular interactions.

Stage 1: Assessment of Cellular Activity

Objective: To determine if the compound exerts a biological effect on whole cells and to establish a working concentration range.

Primary Assay: MTT Cell Viability Assay. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[5] A reduction in metabolic activity in the presence of the compound can indicate cytotoxicity or cytostatic effects.

Experimental Protocol: MTT Assay [6][7]

-

Cell Seeding: Seed a suitable cell line (e.g., HeLa or A549 cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[7]

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a "vehicle-only" control (e.g., 0.1% DMSO) and a "no-treatment" control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6] Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[6][7]

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Data Presentation: Hypothetical IC50 Values

| Compound | Cell Line | IC50 (µM) after 72h |

|---|---|---|

| This compound | A549 | 15.2 |

| Doxorubicin (Positive Control) | A549 | 0.8 |

Stage 2: Direct Target Engagement and Selectivity

Objective: To determine if the compound directly inhibits the enzymatic activity of recombinant p38 MAPK in a cell-free system.

Primary Assay: In Vitro Kinase Activity Assay (e.g., ADP-Glo™) Luminescence-based kinase assays quantify the amount of ADP produced during the kinase reaction.[8] A decrease in ADP production corresponds to kinase inhibition. This method directly measures the effect of the compound on the kinase enzyme itself, independent of cellular factors.

Experimental Protocol: ADP-Glo™ Kinase Assay

-

Reaction Setup: In a 96-well plate, combine recombinant human p38α kinase, a suitable substrate peptide (e.g., derived from ATF2), and ATP at its Km concentration.

-

Compound Addition: Add this compound across a range of concentrations (e.g., 1 nM to 50 µM). Include a "no-inhibitor" control and a known p38 inhibitor as a positive control (e.g., SB203580).

-

Kinase Reaction: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.

-

ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing a light signal.

-

Signal Measurement: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to kinase activity.

-

Data Analysis: Calculate the percent inhibition relative to the "no-inhibitor" control and determine the IC50 value. To assess selectivity, this assay should be repeated with other related kinases (e.g., JNK1, ERK2).

Stage 3: Cellular Pathway Modulation

Objective: To confirm that the compound inhibits the p38 MAPK pathway within a cellular context.

Primary Assay: Western Blot Analysis. Western blotting allows for the detection of specific proteins and their phosphorylation status from cell lysates.[3][9] By using phospho-specific antibodies, we can measure the level of activated (phosphorylated) downstream targets of p38, providing direct evidence of pathway inhibition in cells.[3][10]

Experimental Protocol: Western Blot for Phospho-MAPKAPK2 [3][4]

-

Cell Culture and Stimulation: Culture a relevant cell line (e.g., THP-1 macrophages) and pre-treat with various concentrations of this compound for 1-2 hours.

-

Pathway Activation: Stimulate the cells with a known p38 activator, such as Lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes, to induce phosphorylation.

-

Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.[4]

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[3] Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated MAPKAPK2 (p-MAPKAPK2).

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3] Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and reprobed with antibodies for total MAPKAPK2 and a housekeeping protein like GAPDH or β-actin.

Caption: A multi-stage workflow for validating the mechanism of action.

Expected Outcomes and Interpretation

-

Stage 1: A dose-dependent decrease in cell viability would be observed, yielding a measurable IC50. This would confirm the compound is biologically active and provide a concentration range for subsequent experiments.

-

Stage 2: The compound is expected to show potent, dose-dependent inhibition of recombinant p38 kinase activity with a significantly lower IC50 than for other kinases like JNK or ERK, demonstrating target selectivity.

-

Stage 3: Western blot analysis should reveal a dose-dependent decrease in the phosphorylation of MAPKAPK2 in stimulated cells treated with the compound, without affecting the total levels of MAPKAPK2. This result would be the definitive confirmation that the compound engages and inhibits the p38 MAPK pathway in a cellular environment.

If all three stages yield the expected results, the data would provide strong, multi-faceted support for the hypothesis that this compound acts as a specific inhibitor of the p38 MAPK signaling pathway.

Conclusion

This technical guide has outlined a clear and testable hypothesis for the mechanism of action of this compound. By postulating its role as a p38 MAPK inhibitor, we provide a framework for targeted investigation. The proposed experimental plan employs a logical progression from broad cellular screening to specific biochemical and cell-based pathway analysis. The successful execution of these experiments would not only elucidate the function of this novel compound but could also position it as a valuable chemical probe for studying p38-mediated biology or as a lead candidate for therapeutic development in inflammatory and oncologic diseases.

References

-

Roche Applied Science. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

-

Al-Shammari, A. M., et al. (2023). MTT (Assay protocol). Protocols.io. [Link]

-

Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

-

Smalley, K. S. M., & Flaherty, K. T. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 139–153. [Link]

-